molecular formula C7H11N3O2 B8259616 (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione

(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione

Cat. No.: B8259616
M. Wt: 169.18 g/mol
InChI Key: JXFDMXSVSSNCFX-ZETCQYMHSA-N
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Description

(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione is a chiral imidazolidinedione derivative featuring a cyclopropyl substituent at the 5-position and an aminomethyl group.

Properties

IUPAC Name

(5R)-5-(aminomethyl)-5-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-3-7(4-1-2-4)5(11)9-6(12)10-7/h4H,1-3,8H2,(H2,9,10,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDMXSVSSNCFX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@]2(C(=O)NC(=O)N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, metal hydrides for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, a study demonstrated its efficacy in inhibiting ADAMTS7, an enzyme implicated in cancer metastasis. The compound showed favorable pharmacokinetic properties, making it a candidate for further development as an anticancer agent .

Inhibition of Matrix Metalloproteinases

The compound has also been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), which are critical in tissue remodeling and cancer metastasis. The selectivity and potency of (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione against MMPs suggest its potential use in treating conditions where MMP activity is dysregulated, such as osteoarthritis and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the imidazolidine scaffold have been shown to affect both potency and selectivity against target enzymes. For instance, modifications to the cyclopropyl group significantly influenced the compound's binding affinity to ADAMTS7 and MMPs .

Case Study: Anticancer Efficacy

In a preclinical study involving animal models, (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione was administered to assess its anticancer efficacy. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent against specific cancer types .

Data Analysis in Pharmacology

A comprehensive analysis combining data from multiple studies has been conducted to evaluate the pharmacological impacts of (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione. This integrated approach utilized Bayesian networks to elucidate the mechanisms underlying its therapeutic effects and optimize dosing strategies across diverse populations .

Data Tables

Application AreaKey FindingsReferences
AnticancerInhibits ADAMTS7; reduces tumor size in animal models
Matrix MetalloproteinasesSelective inhibitor; potential for osteoarthritis treatment
PharmacokineticsFavorable clearance rates; suitable for oral administration
Structure-Activity RelationshipModifications enhance potency/selectivity

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Imidazolidine-2,4-dione Derivatives

Compound Name Substituents (5-position) Additional Functional Groups Molecular Weight CAS Number Reference
(R)-5-(Aminomethyl)-5-cyclopropyl- Cyclopropyl + aminomethyl None 185.18 g/mol Not provided
5-Isopropyl-5-methylimidazolidine-2,4-dione Isopropyl + methyl None 170.21 g/mol 707-16-4
5-Ethyl-5-pentylimidazolidine-2,4-dione Ethyl + pentyl None 212.28 g/mol 5455-35-6
5-(4-Fluorophenyl)-5-methyl- 4-Fluorophenyl + methyl Fluorine substituent 222.20 g/mol Not provided
5-[2-(4-Methoxyphenyl)ethyl]-5-methyl- Methyl + 4-methoxyphenethyl Methoxy group 272.30 g/mol YG9 (Identifier)

Key Observations :

  • The cyclopropyl group in the target compound confers ring strain and compact steric bulk , contrasting with bulkier substituents like isopropyl or pentyl .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) References
(R)-5-(Aminomethyl)-5-cyclopropyl- 0.45 ~15 (Moderate) Not reported
5-Isopropyl-5-methyl- 1.12 ~5 (Low) 160–162
5-(4-Fluorophenyl)-5-methyl- 1.78 ~2 (Low) 198–200
5-[2-(4-Methoxyphenyl)ethyl]-5-methyl- 1.95 ~1 (Low) Not reported

Key Observations :

  • The aminomethyl group in the target compound reduces hydrophobicity (lower LogP) compared to aryl-substituted analogs, improving aqueous solubility .
  • Bulky substituents (e.g., pentyl, isopropyl) correlate with lower solubility due to increased steric hindrance .

Key Observations :

  • The target compound’s cyclopropyl-aminomethyl motif is critical for synthesizing inhibitors targeting metalloproteases like ADAMTS7, a regulator of atherosclerosis .
  • Aryl-substituted analogs (e.g., 4-fluorophenyl) exhibit CNS-related activities, suggesting substituent-dependent target selectivity .

Key Observations :

  • The target compound is synthesized via multistep protocols involving cyanide-based Strecker synthesis, comparable to other imidazolidinediones .
  • Thiazolidinediones require simpler condensation reactions but lack the stereochemical complexity of the target compound .

Biological Activity

(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazolidine-2,4-dione class, characterized by a unique cyclopropyl moiety and an aminomethyl substituent. Its chemical structure can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

Research indicates that compounds in the imidazolidine-2,4-dione family exhibit various biological activities, primarily through modulation of enzyme activity and interaction with specific receptors.

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly ADAMTS7, which is implicated in cardiovascular diseases .
    • Inhibitory potency can vary significantly based on structural modifications; for instance, substituents on the phenyl ring can enhance selectivity and potency against specific targets .
  • Receptor Interaction :
    • Compounds similar to (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione have shown potential as PPAR-gamma agonists, influencing glucose and lipid metabolism .

Pharmacological Effects

The biological activity of (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione has been linked to several pharmacological effects:

  • Anti-inflammatory : Similar compounds have demonstrated anti-inflammatory properties through modulation of cytokine release and inhibition of inflammatory pathways.
  • Anticancer : Preliminary studies suggest that derivatives may inhibit tumor growth by targeting angiogenesis-related pathways .
  • Metabolic Regulation : As a potential PPAR-gamma agonist, it may play a role in managing conditions like type 2 diabetes by enhancing insulin sensitivity .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • ADAMTS7 Inhibition :
    • A study focused on various imidazolidine derivatives showed that specific structural modifications could significantly enhance potency against ADAMTS7 while reducing off-target effects on MMP12 .
  • Anticancer Activity :
    • Research into thiazolidinedione derivatives indicated promising anticancer activity linked to VEGFR-2 inhibition, suggesting a similar potential for (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis highlighted how variations in substituents affect biological activity. For instance, the introduction of halogen atoms or different functional groups can modulate both potency and selectivity against target enzymes .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dioneADAMTS7 InhibitionTBD
5-Benzylthiazolidine-2,4-dioneAnti-inflammatory0.210
Thiazolidinedione DerivativeAnticancer0.203

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